

# An In-depth Technical Guide to **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate**

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## Compound of Interest

Compound Name:	<i>tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate</i>
Cat. No.:	B115788

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate**, a key chiral building block in medicinal chemistry.

## Core Chemical Properties

**tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate** is a carbamate-protected aminocyclopentanol derivative. Its stereochemistry makes it a valuable intermediate in the synthesis of complex chiral molecules.

Property	Value	Source
IUPAC Name	tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate	<a href="#">[1]</a>
CAS Number	154737-89-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	201.26 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Predicted Boiling Point	320.8 °C at 760 mmHg	<a href="#">[3]</a>
Predicted Density	1.08 g/cm <sup>3</sup>	<a href="#">[3]</a>
Calculated XLogP3	1.2	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	58.56 Å <sup>2</sup>	<a href="#">[2]</a>
Hydrogen Bond Donors	2	<a href="#">[2]</a>
Hydrogen Bond Acceptors	3	<a href="#">[2]</a>
Rotatable Bond Count	3	<a href="#">[2]</a>
Purity	Typically ≥95%	<a href="#">[2]</a>
Appearance	White to yellow solid	<a href="#">[4]</a>
Storage	Store at room temperature, sealed in a dry place.	<a href="#">[2]</a> <a href="#">[5]</a>

## Spectroscopic Data

While specific peak assignments are not readily available in public databases, 1D NMR and GC-MS data for this compound are referenced in PubChem.[\[1\]](#) Researchers should expect characteristic signals for the tert-butyl group, the cyclopentyl ring protons, and the protons associated with the hydroxyl and carbamate functionalities in the 1H NMR spectrum. The 13C NMR spectrum would show corresponding signals for the carbon atoms in these moieties.

## Experimental Protocols

## Synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

The synthesis of the title compound is typically achieved through the Boc-protection of its corresponding amine precursor, (1S,3S)-3-aminocyclopentanol. Below is a general experimental protocol based on standard N-Boc protection procedures.

Reaction:

(1S,3S)-3-aminocyclopentanol + Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) → **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate**

Materials:

- (1S,3S)-3-aminocyclopentanol
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
- Solvent: A mixture of water and tetrahydrofuran (THF) (e.g., 1:2 v/v) or other suitable organic solvents like dichloromethane (DCM).
- Magnesium sulfate (MgSO<sub>4</sub>) or Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) for drying
- Solvents for extraction (e.g., ethyl acetate, dichloromethane)
- Brine solution

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve (1S,3S)-3-aminocyclopentanol (1.0 equivalent) and a suitable base such as triethylamine (1.5 equivalents) in the chosen solvent system. Stir the mixture at room temperature until all solids are dissolved.
- Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To this solution, add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.1 to 1.5 equivalents) portion-wise.

- Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
- Workup: Once the reaction is complete, if THF was used, remove it under reduced pressure. Dilute the remaining aqueous residue with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
- Washing: Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate**.

## Synthesis of the Precursor: (1R,3S)-3-aminocyclopentanol

A method for the preparation of the enantiomerically pure precursor, (1R,3S)-3-aminocyclopentanol hydrochloride, has been described in the patent literature.<sup>[6]</sup> This multi-step synthesis involves a hetero-Diels-Alder reaction, selective reduction, enzymatic chiral resolution, and subsequent deprotection steps.<sup>[6]</sup>

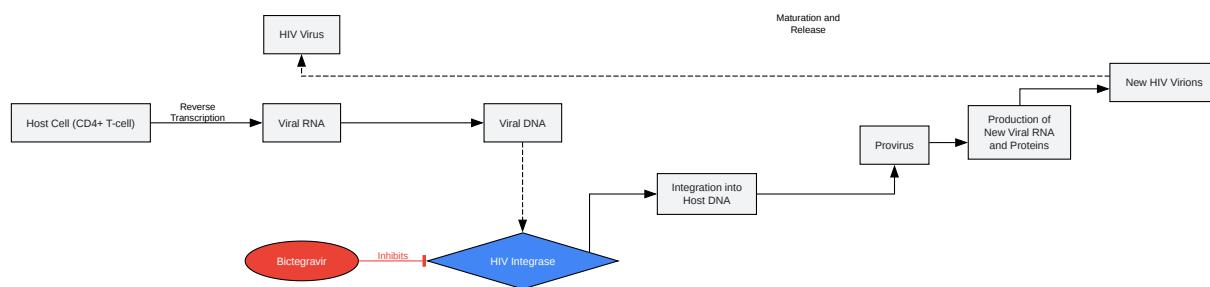
## Role in Drug Development and Signaling Pathways

**tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate** is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.<sup>[3]</sup> Its most notable application is in the synthesis of the anti-HIV drug, Bictegravir.

Bictegravir is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the

integrase, Bictegravir prevents the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle.

The following diagram illustrates the simplified mechanism of action of Bictegravir, highlighting the step it inhibits in the HIV replication cycle.



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Caption: Inhibition of HIV Replication by Bictegravir.

## Safety and Handling

**tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate** should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

## Conclusion

**tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate** is a valuable chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of antiviral agents like Bictegravir. Its well-defined stereochemistry is critical for the biological activity of the

final drug products. This guide provides essential chemical and procedural information to support its use in research and drug development.

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